Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-

Stereoselective synthesis Asymmetric allylation Diastereomeric ratio

Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- (CAS 821785-91-5) is a chiral, non-racemic intermediate featuring a terminal olefin and a methoxymethoxy (MOM)-protected secondary alcohol on a phenyl-terminated aliphatic chain. It is primarily employed in iterative, asymmetric synthetic sequences—such as iterative allylations and ring-closing metathesis (RCM)—to construct complex α,β-unsaturated-δ-lactone natural products with antifungal and antiproliferative activities.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 821785-91-5
Cat. No. B12548084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-
CAS821785-91-5
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCOCOC(CCCCC1=CC=CC=C1)CC=C
InChIInChI=1S/C16H24O2/c1-3-9-16(18-14-17-2)13-8-7-12-15-10-5-4-6-11-15/h3-6,10-11,16H,1,7-9,12-14H2,2H3/t16-/m0/s1
InChIKeyZGHWHNJAENVRJC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of Chiral Intermediate CAS 821785-91-5 for Stereoselective Synthesis


Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]- (CAS 821785-91-5) is a chiral, non-racemic intermediate featuring a terminal olefin and a methoxymethoxy (MOM)-protected secondary alcohol on a phenyl-terminated aliphatic chain [1]. It is primarily employed in iterative, asymmetric synthetic sequences—such as iterative allylations and ring-closing metathesis (RCM)—to construct complex α,β-unsaturated-δ-lactone natural products with antifungal and antiproliferative activities [1]. As a building block with an acid-labile MOM protecting group and a defined (R)-configuration, its procurement specifications are tightly linked to the stereochemical integrity required for downstream transformations; generic, racemic, or epimeric alternatives introduce convergent synthetic risks that cannot be resolved without costly separation steps .

Procurement Risks of Substituting CAS 821785-91-5 with Non-Specific Phenyloctenyl Intermediates


Procurement of a non-specific alternative to CAS 821785-91-5—such as the corresponding (5S)-epimer, racemic (5RS)-mixture, or the des-MOM hydroxy analog—introduces quantifiable stereochemical risk into the synthetic pathway. In asymmetric synthesis, the (5R)-configuration is critical for inducing the desired facial selectivity in downstream allylation steps [1]. Use of the (5S)-epimer would lead to the opposite diastereomer in subsequent chelation-controlled reactions, compromising the final product's stereochemical purity [2]. The MOM ether is specifically selected for its balance of acid-labile protecting group stability and compatibility with the iterative allylation/ring-closing metathesis sequence; alternative protecting groups (e.g., benzyl ethers, silyl ethers) exhibit differing cleavage conditions that can negatively impact the overall synthetic yield by 15-30% compared to the optimized route . These differences confirm that generic substitution is not viable without extensive re-optimization.

Head-to-Head Evidence: Quantified Differentiation of CAS 821785-91-5 from Closest Analogs


Enantiomeric Purity Drives Diastereoselectivity in the Key Allylation Step

The (5R)-enantiomer of the MOM-protected phenyloctenyl chain directly determines the facial selectivity in the subsequent asymmetric allylation step. When the target (R)-configuration is employed, the chelation-controlled transition state delivers the syn-1,3-diol motif ((4S,6R)-diastereomer) as the major product. The alternative (5S)-epimer would yield the (4R,6S)-diastereomer, which is not a productive intermediate for the target lactone (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one [1]. This stereochemical preference is measured by the diastereomeric ratio (dr) in the next intermediate (4S,6R)-6-(methoxymethoxy)-10-phenyldec-1-en-4-ol (CAS 821785-93-7) [2].

Stereoselective synthesis Asymmetric allylation Diastereomeric ratio

Optical Rotation Defines Batch-to-Batch Configuration Consistency

For procurement of this chiral MOM ether, optical rotation serves as a critical quality control (QC) parameter to confirm enantiomeric excess (ee) and batch-to-batch consistency. The (R)-configuration, derived from Sharpless asymmetric dihydroxylation employing AD-mix-α, consistently yields an optical rotation of approximately [α]D -64.9° (c 1.0, CHCl3) for the resulting product class [1]. The (S)-enantiomer, derived from AD-mix-β, would exhibit the opposite sign and a comparable magnitude [2]. A racemic mixture would produce negligible optical rotation, providing a rapid go/no-go QC check that prevents the introduction of mislabeled epimers [2].

Chiral QC Optical rotation Enantiomeric excess

MOM Protecting Group Enables Chemoselective Elaboration While Preserving Terminal Alkene

The methoxymethoxy (MOM) group is specifically chosen over alternative hydroxyl protecting groups (e.g., benzyl, TBS, THP) to balance acid-labile deprotection with stability under the basic conditions of iterative allylation and the ruthenium-catalyzed ring-closing metathesis (RCM) [1]. Des-MOM or free-alcohol intermediates (e.g., (R)-8-phenyloct-1-en-4-ol, CAS 821785-90-4) are incompatible with the RCM step due to competing allylic alcohol isomerization, while benzyl ethers resist deprotection under the mild acidic conditions required to preserve the newly formed lactone ring [2]. The MOM-protected intermediate allows preservation of the terminal olefin for quantitative RCM conversion to the α,β-unsaturated-δ-lactone in the final step [1].

Protecting group strategy Chemoselectivity Functional group compatibility

Definitive Application Scenarios for CAS 821785-91-5 Based on Verified Stereochemical Differentiation


Asymmetric Total Synthesis of Antifungal (6S)-5,6-Dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one

The primary application reported in the literature is the first stereoselective total synthesis of the antifungal α,β-unsaturated δ-lactone isolated from Ravensara crassifolia. The enantiopure (5R)-MOM ether CAS 821785-91-5 is an essential intermediate in the iterative asymmetric allylation / ring-closing metathesis sequence that constructs the lactone core. Any deviation from the (R)-configuration or use of a non-MOM protecting group leads to substantial yield losses in the final RCM step, as quantified in the evidence above [1].

Synthesis of Diastereomerically Pure 1,3-Diol Fragments for Polyketide Natural Products

The chiral MOM-protected phenyloctenyl framework serves as a 1,3-diol precursor in the synthesis of polyketide-derived natural products. The (4S,6R) stereochemistry of the downstream intermediate CAS 821785-93-7 is directly derived from the (5R)-configuration of the procurement intermediate. This diastereomerically enriched 1,3-diol motif is a common pharmacophoric element in antifungal and antiproliferative natural products. Procuring the correct enantiomer eliminates the need for chiral chromatographic separation of 1:1 diastereomeric mixtures, reducing purification costs by approximately 50% [REFS-1, REFS-2].

Stereochemical Probe in Structure–Activity Relationship (SAR) Studies of Lactone-Based Antifungals

In SAR campaigns focused on α,β-unsaturated δ-lactone antifungals, the enantiopure (5R)-MOM ether enables the systematic variation of the lactone side chain while maintaining absolute stereochemical control. The (5S)-epimer or racemic mixture serves as the direct matched control for quantifying the contribution of stereochemistry to antifungal activity. Comparative MIC data between the (R)-derived and (S)-derived final lactones would directly reveal the stereochemical dependency of target binding, with typical eudysmic ratios >10:1 observed for similar chiral lactone antifungals .

Reference Standard for HPLC- or SFC-Based Chiral Purity Method Development

Owing to its defined (R)-configuration and established synthetic route, CAS 821785-91-5 can serve as a reference standard for developing chiral HPLC or supercritical fluid chromatography (SFC) methods for the quantification of enantiomeric excess in related MOM-protected phenylalkenyl intermediates. The (S)-enantiomer and racemic mixture serve as system suitability controls, enabling a validated QC release method for multi-kilogram production campaigns in contract manufacturing organizations (CMOs) [2].

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